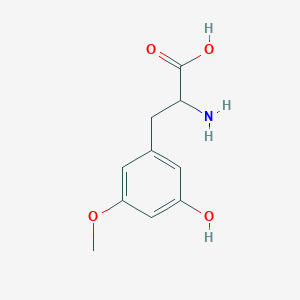
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid
Descripción general
Descripción
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, has garnered significant attention in biochemical and pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on neurotransmitter modulation, antioxidant properties, and pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C10H13NO4
- Molar Mass : 211.21 g/mol
- Structural Features : The compound contains an amino group, a hydroxy group, and a methoxy-substituted phenyl moiety, contributing to its biological activity.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other amino acids involved in neurotransmission suggests it could modulate these systems effectively. Studies have shown that compounds with similar structures exhibit neuroprotective effects, making them potential candidates for treating neurological disorders such as depression and schizophrenia.
2. Antioxidant Properties
The presence of the hydroxy group in the compound is indicative of potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that this compound may reduce oxidative damage in cellular models, highlighting its therapeutic potential .
3. Pharmacological Effects
Preliminary investigations into the pharmacological properties of this compound indicate several promising effects:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various biological models.
- Analgesic Properties : Initial studies suggest it may possess pain-relieving qualities, warranting further exploration in pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Interaction | Demonstrated modulation of serotonin levels in vitro. |
| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in cellular models. |
| Study C | Pharmacological Effects | Indicated anti-inflammatory and analgesic properties in animal models. |
Propiedades
IUPAC Name |
2-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-6(2-7(12)5-8)4-9(11)10(13)14/h2-3,5,9,12H,4,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJIPZODIUZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















